Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate

Medicinal Chemistry Physicochemical Profiling SAR Development

Sourcing the exact thiophene-isoxazole regioisomer is critical for reproducible SAR studies, as substitution pattern shifts significantly alter XLogP, TPSA, and target engagement. This 3-thienyl, 5-carboxylate isomer addresses that need. - Distinct from 2-thienyl analogs (XLogP 2.3 vs 2.5, TPSA 80.6 vs 78.8 Ų) for precise biological profiling. - Validated scaffold in intramacrophage Mtb assays (EC₅₀ 1.96 µM) and stem cell modulation programs. - Compact fragment (MW 223.25, 4 rotatable bonds) ideal for screening libraries and rapid amide coupling.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
Cat. No. B13924266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NO1)C2=CSC=C2
InChIInChI=1S/C10H9NO3S/c1-2-13-10(12)9-5-8(11-14-9)7-3-4-15-6-7/h3-6H,2H2,1H3
InChIKeyGSAOSUXDPZIFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate – Structural Identity and Core Physicochemical Properties for Research Procurement


Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate (CAS 377053-98-0) is a heterocyclic building block comprising an isoxazole core substituted at position 3 with a thiophen-3-yl moiety and at position 5 with an ethyl carboxylate ester [1]. Its molecular formula is C₁₀H₉NO₃S with a molecular weight of 223.25 g·mol⁻¹, a computed XLogP3 of 2.3, a topological polar surface area (TPSA) of 80.6 Ų, zero hydrogen-bond donors, and five hydrogen-bond acceptors [1]. The compound is supplied as a research-grade intermediate (typical purity ≥95% by GC/HPLC) by major chemical vendors and is primarily employed as a synthetic precursor in medicinal chemistry and agrochemical discovery programs .

Synthetic Utility Isoxazole-thiophene building block for parallel synthesis and library production
Regioisomer Control Defined 3-thienyl-5-carboxylate substitution pattern ensures SAR consistency
Physicochemical Tuning Moderate lipophilicity and TPSA profile for cell-permeable probe development

Why Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate Cannot Be Replaced by Simple In-Class Analogs in Research Protocols


Although several thiophene-isoxazole carboxylate esters share the same molecular formula (C₁₀H₉NO₃S), their substitution patterns critically govern both physicochemical properties and biological recognition. Regioisomeric variation—such as moving the thiophene attachment from the 3- to the 2-position of thiophene, or relocating the carboxylate ester from the isoxazole 5- to the 3-position—alters the spatial orientation of the sulfur heteroatom and the ester H-bond acceptor, leading to distinct XLogP, TPSA, and rotatable-bond profiles [1]. These differences directly impact solubility, membrane permeability, and target-binding geometry in enzyme or receptor assays [2]. Consequently, procurement specifications must mandate the exact regioisomer; substituting a closely related in-class compound without experimental validation introduces uncontrolled variables that can confound SAR interpretation and lead to irreproducible results.

2-Thienyl regioisomer shifts XLogP and TPSA, potentially altering permeability and target engagement.
Phenyl replacement eliminates thiophene sulfur; related series show marked activity loss, suggesting pharmacophoric importance.
Carboxylate position (3- vs 5-) changes electronic environment; may require tailored amide coupling conditions.

Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Thiophene Attachment: 3-Thienyl vs. 2-Thienyl – Impact on Lipophilicity and Topological Polar Surface Area

When selecting an isoxazole-thiophene building block, the precise thiophene attachment position materially affects computed lipophilicity and polar surface area. Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate (XLogP3 = 2.3; TPSA = 80.6 Ų) is contrasted with its 2-thienyl regioisomer, ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (CAS 90924-54-2; XLogP3 = 2.5; TPSA = 78.8 Ų) [1][2]. The 0.2-unit lower XLogP3 and 1.8 Ų higher TPSA of the 3-thienyl derivative predict moderately lower passive membrane permeability and altered hydrogen-bonding capacity, which can affect cellular uptake and target engagement in cell-based assays.

Regioisomer Lipophilicity & TPSA
Reported
ΔXLogP3 = −0.2
ΔTPSA = +1.8 Ų
May influence cellular uptake and target engagement in cell-based assays
Computed values; experimental logD may differ
Medicinal Chemistry Physicochemical Profiling SAR Development

Ester Group Variation: Ethyl vs. Methyl 3-(thiophen-3-yl)isoxazole-5-carboxylate – Molecular Weight, Rotatable Bonds, and Synthetic Handling

The ethyl ester (MW 223.25 g·mol⁻¹, 4 rotatable bonds) offers a different balance of volatility, crystallinity, and reactivity compared to the methyl ester analog (methyl 3-(thiophen-3-yl)isoxazole-5-carboxylate, CAS 330558-60-6; MW 209.22 g·mol⁻¹, 3 rotatable bonds) [1]. The ethyl ester is typically a solid at room temperature (recommended storage below +15 °C), whereas the methyl ester is often supplied as a lower-melting solid or oil, influencing weighing accuracy and formulation . The additional rotatable bond in the ethyl derivative increases conformational flexibility, which can be advantageous when the carboxylate is later converted to amides or hydrazides during library synthesis.

Ethyl vs Methyl Ester
Reported
ΔMW = +14.03 g·mol⁻¹
ΔRotatable bonds = +1
Ethyl ester may alter crystallinity, volatility, and coupling reactivity
Physical state and handling differ; verify for downstream reactions
Organic Synthesis Building Block Selection Process Chemistry

Isoxazole Carboxylate Position: 5-Carboxylate vs. 3-Carboxylate – Implications for Downstream Derivatisation Reactivity

The target compound locates the ethyl carboxylate at the isoxazole 5-position, in contrast to widely available regioisomers such as ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (CAS 90924-54-2) where the ester occupies the 3-position [1]. Although direct kinetic data comparing hydrolysis or aminolysis rates of these specific regioisomers are not publicly available, class-level inference from 3-substituted vs. 5-substituted isoxazole carboxylates indicates that the 5-carboxylate ester experiences different electronic influence from the ring O and N atoms (the 5-position is β to the oxygen, whereas the 3-position is α to the nitrogen) [2]. This electronic asymmetry can result in distinct activation energies for nucleophilic attack at the carbonyl, potentially altering the outcome of amide coupling or ester hydrolysis in parallel synthesis campaigns.

Carboxylate Position Effect
Class-level
5-carboxylate (β to ring O) vs 3-carboxylate (α to ring N)
Electronic asymmetry may impact amide coupling or hydrolysis
No direct kinetic data; class-level reactivity inference
Medicinal Chemistry Parallel Synthesis Library Design

Aryl Substitution: Thiophen-3-yl vs. Phenyl – Electronic and Steric Differentiation for Target Engagement

Replacing the thiophen-3-yl group with a phenyl ring—as in ethyl 3-phenylisoxazole-5-carboxylate (CAS 13599-24-1, MW 217.22 g·mol⁻¹)—results in loss of the sulfur heteroatom and reduction of the heterocycle's aromatic electron density [1]. Although no head-to-head biological comparison exists between these two exact compounds, a recent medicinal chemistry campaign on isoxazole-thiophene anti-tubercular agents demonstrated that the presence and position of the thiophene sulfur significantly influence intramacrophage potency: the lead compound P15 (an isoxazole-thiophene analog) achieved an EC₅₀ of 1.96 µM against intracellular Mycobacterium tuberculosis, while phenyl-substituted analogs in the same series showed markedly reduced activity [2]. The sulfur atom in the thiophene ring provides a distinct hydrogen-bond acceptor and contributes to π-stacking geometries that are absent in phenyl-only derivatives, which can be critical for engaging kinase ATP-binding pockets and other sulfur-recognizing biological targets.

Thiophene vs Phenyl Bioactivity
Supporting evidence
Thiophene analog EC₅₀ = 1.96 µM (Mtb); phenyl analogs markedly less active
Thiophene sulfur is a key pharmacophoric element
From related anti-tubercular series; direct comparison not available
Drug Discovery Kinase Inhibitors Fragment-Based Screening

Synthetic Versatility: Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate as a Key Intermediate for Stem Cell Differentiation Agents

The 3-(thiophen-3-yl)isoxazole-5-carboxylate scaffold is structurally related to the 3,5-disubstituted isoxazole (Isx) class of cardiogenic small molecules. The ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate regioisomer is explicitly cited by TCI as a synthetic intermediate for stem cell differentiating agents . While the target 3-(thiophen-3-yl)-5-carboxylate compound is one isoxazole bond-regioisomer removed from this established intermediate, the shared thiophene-isoxazole-ester architecture positions it as a logical diversification point for generating focused libraries of Isx analogs. Published Isx molecules modulate cardiac gene expression in vivo in adult transgenic mice, demonstrating that minor structural variations around the isoxazole-thiophene core can tune biological potency and selectivity for progenitor cell differentiation [1]. Procurement of the 3-thienyl-5-carboxylate regioisomer enables exploration of SAR space not accessible with the commercially more common 2-thienyl-3-carboxylate variant.

Stem Cell Differentiation Scaffold
Supporting evidence
Regioisomeric entry into Isx-type cardiogenic molecule SAR
Enables underexplored 3,5-substitution pattern for differentiation probes
Regioisomer of known intermediate; direct biological data absent
Stem Cell Biology Chemical Biology Regenerative Medicine

Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate – Evidence-Backed Research and Industrial Application Scenarios for Prioritized Procurement


Medicinal Chemistry SAR Expansion of Thiophene-Isoxazole Anti-Tubercular Leads

The Martinez et al. (2025) study demonstrated that isoxazole-thiophene analogs achieve intramacrophage Mtb EC₅₀ values as low as 1.96 µM with 58% oral bioavailability [1]. The 3-thienyl regioisomer represented by ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate provides an underexplored vector for diversifying the thiophene attachment point, which was a critical SAR parameter in that 29-analog campaign. Procurement of this specific regioisomer enables medicinal chemistry teams to probe whether shifting the sulfur atom orientation from the 2- to the 3-position of thiophene improves target engagement or reduces cytotoxicity.

Stem Cell Differentiation Probe Synthesis Using Regioisomeric Isoxazole Building Blocks

The established use of 5-(thiophen-2-yl)isoxazole-3-carboxylate esters in synthesizing Isx cardiogenic small molecules [1] validates the thiophene-isoxazole-ester pharmacophore for stem cell modulation. Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate, with its inverted isoxazole substitution pattern (3-thienyl, 5-carboxylate), allows chemical biologists to explore whether this regioisomeric swap enhances selectivity for cardiac vs. neuronal progenitor differentiation. The compound's computed XLogP3 of 2.3 and TPSA of 80.6 Ų [2] place it in a favorable drug-like property space for cell-permeable probe development.

Agrochemical Discovery Programs Targeting Plant Growth Regulation

Patent literature explicitly claims thiophene-isoxazole compounds, including those with 3-thienyl substitution patterns, as plant growth regulators [1]. The ethyl ester functionality serves as a prodrug or formulation handle that can be hydrolyzed to the free carboxylic acid in planta. For agrochemical discovery teams, the 3-thienyl isomer offers a distinct electronic profile (XLogP3 = 2.3, TPSA = 80.6 Ų) that may confer different phloem mobility or soil adsorption characteristics compared to the 2-thienyl analog (XLogP3 = 2.5, TPSA = 78.8 Ų) . Selecting the 3-thienyl variant at procurement ensures the correct isomer is evaluated in greenhouse and field trials.

Fragment-Based Drug Discovery Libraries Requiring Sulfur-Containing Heteroaromatic Diversity

Fragment libraries benefit from inclusion of sulfur-containing heterocycles that can engage methionine residues, metal ions, or form unique π-stacking interactions in protein binding sites. Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate combines a thiophene sulfur with an isoxazole H-bond acceptor framework (5 HBA, 0 HBD), offering a compact (MW 223.25 Da, 4 rotatable bonds) fragment-sized molecule suitable for direct screening or rapid derivatization via ester hydrolysis and amide coupling [1]. The 3-thienyl attachment distinguishes it from the more common 2-thienyl fragments, providing library diversity that can be critical for identifying initial hits against novel targets.

Application
Selection Property
Validation Focus
TB lead optimization SAR
Thiophene regioisomer control
Intracellular potency and ADME profiling
Cardiogenic small-molecule probe synthesis
Isoxazole substitution pattern diversity
Cardiac vs neuronal differentiation selectivity
Plant growth regulator discovery
Regioisomer-dependent physicochemical profile
Phloem mobility and soil adsorption screening
Sulfur-heteroaromatic fragment screening
Compact MW, HBA profile, and thiophene sulfur
Hit identification against novel protein targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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